N-(1-(1H-benzimidazol-2-yl)ethyl)-4-fluorobenzamide
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Overview
Description
N-(1-(1H-benzimidazol-2-yl)ethyl)-4-fluorobenzamide is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
The synthesis of N-(1-(1H-benzimidazol-2-yl)ethyl)-4-fluorobenzamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-(1-(1H-benzimidazol-2-yl)ethyl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(1-(1H-benzimidazol-2-yl)ethyl)-4-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It has potential therapeutic applications due to its pharmacological properties.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-(1H-benzimidazol-2-yl)ethyl)-4-fluorobenzamide involves its interaction with specific molecular targets. Benzimidazole derivatives are known to bind to tubulin, inhibiting its polymerization and disrupting microtubule formation . This action can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
N-(1-(1H-benzimidazol-2-yl)ethyl)-4-fluorobenzamide can be compared with other benzimidazole derivatives, such as:
- N-(1-(1H-benzimidazol-2-yl)ethyl)-4-chloro-3-((diethylamino)sulfonyl)benzamide
- N-(1-(1H-benzimidazol-2-yl)ethyl)benzamide
These compounds share similar core structures but differ in their substituents, which can lead to variations in their pharmacological properties and applications.
Properties
Molecular Formula |
C16H14FN3O |
---|---|
Molecular Weight |
283.30 g/mol |
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)ethyl]-4-fluorobenzamide |
InChI |
InChI=1S/C16H14FN3O/c1-10(15-19-13-4-2-3-5-14(13)20-15)18-16(21)11-6-8-12(17)9-7-11/h2-10H,1H3,(H,18,21)(H,19,20) |
InChI Key |
WKVZVJXBPGAELX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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